molecular formula C11H13NO6 B14019675 Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate CAS No. 67318-13-2

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate

Cat. No.: B14019675
CAS No.: 67318-13-2
M. Wt: 255.22 g/mol
InChI Key: ISWVRVIZEWXYQA-UHFFFAOYSA-N
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Description

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the ethoxy, oxo, and acetylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The ethoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular or biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate include other furan derivatives with different substituents, such as:

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • 2-(isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve specific outcomes through chemical modifications.

Properties

CAS No.

67318-13-2

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

ethyl 5-[(2-ethoxy-2-oxoacetyl)amino]furan-2-carboxylate

InChI

InChI=1S/C11H13NO6/c1-3-16-10(14)7-5-6-8(18-7)12-9(13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

ISWVRVIZEWXYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)NC(=O)C(=O)OCC

Origin of Product

United States

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